Lipoxin B4 methyl ester
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lipoxin B4 Methyl Ester: A Pro-Resolving Mediator in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The resolution of inflammation is an active and highly regulated process critical for maintaining tissue homeostasis. Lipoxins, a class of endogenous specialized pro-resolving mediators (SPMs), play a pivotal role in orchestrating this resolution. While Lipoxin A4 (LXA4) has been extensively studied, its positional isomer, Lipoxin B4 (LXB4), is emerging as a potent anti-inflammatory and pro-resolving agent with distinct mechanisms of action. This technical guide provides a comprehensive overview of the role of Lipoxin B4 methyl ester (LXB4-Me), a more stable analog of LXB4, in resolving inflammation. We delve into its effects on key immune cells, explore its signaling pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of pro-resolving lipid mediators.
Introduction: The Resolution of Inflammation
Inflammation is a fundamental protective response to infection or tissue injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of acute inflammation is not a passive decay of pro-inflammatory signals but an active, coordinated process involving the biosynthesis of SPMs. Lipoxins are generated via transcellular biosynthesis from arachidonic acid and act as "braking signals" for inflammation, actively promoting the return to tissue homeostasis.
Lipoxin B4 (LXB4) is a trihydroxytetraene-containing eicosanoid that exhibits potent anti-inflammatory and pro-resolving activities.[1] Its methyl ester form, LXB4-Me, is often used in research due to its increased stability. LXB4 has been shown to modulate the activity of various immune cells, including neutrophils, eosinophils, and mast cells, thereby dampening the inflammatory response and facilitating its resolution.[1][2]
Mechanism of Action of this compound
LXB4-Me exerts its pro-resolving effects through a multi-pronged approach, targeting key cellular and molecular components of the inflammatory cascade.
Inhibition of Leukocyte Recruitment and Activation
A hallmark of acute inflammation is the infiltration of leukocytes, particularly neutrophils, to the site of injury. LXB4 has been shown to be a potent inhibitor of neutrophil chemotaxis and transmigration.[1][3] It effectively dampens the migratory response of neutrophils to pro-inflammatory chemoattractants like leukotriene B4 (LTB4) and N-formyl-methionyl-leucyl-phenylalanine (fMLP).[3] While LXA4 is known to signal through the ALX/FPR2 receptor, the receptor for LXB4 has remained elusive for some time.[1] However, recent evidence suggests that in certain contexts, such as retinal neuroinflammation, both LXA4 and LXB4 may exert their effects through the chemokine receptor CXCR3.[4][[“]][6]
Modulation of Mast Cell and Eosinophil Activity
Mast cells and eosinophils are key effector cells in allergic inflammation. LXB4 has demonstrated the ability to inhibit IgE-mediated mast cell degranulation, a critical event in the release of histamine (B1213489) and other pro-inflammatory mediators.[1][2] Furthermore, LXB4 can reduce eotaxin-dependent eosinophil chemotaxis, thereby limiting their accumulation in inflamed tissues.[2]
Regulation of Cytokine Production
LXB4 modulates the production of various cytokines involved in the inflammatory response. It has been shown to decrease the levels of pro-inflammatory cytokines while in some contexts, it can modulate the expression of others. For instance, in a murine model of allergic airway inflammation, LXB4 significantly decreased serum levels of IL-4.[1] Interestingly, in the same model, serum KC (a murine neutrophil chemoattractant) levels were increased by LXB4, suggesting a potential role in enhancing mucociliary clearance.[1] The inhibitory effects of lipoxins on pro-inflammatory cytokine production are often linked to the downregulation of key transcription factors such as NF-κB and AP-1.[7][8]
Quantitative Data on the Effects of Lipoxin B4
The following tables summarize the quantitative effects of LXB4 from various preclinical studies, providing a clear comparison of its potency and efficacy in different experimental settings.
| Cell Type | Assay | Stimulus | LXB4 Concentration | Effect | Reference |
| Human Neutrophils | Chemotaxis | LTB4 or fMLP | 10⁻⁸ M | 50% inhibition of migration (for LXA4, LXB4 was 100-fold less potent) | [3] |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Degranulation (β-hexosaminidase release) | IgG (Fab)₂' antibody | Not specified | 39.11% ± 0.83 (vehicle) vs. 19.90% ± 0.86 (LXB4) of total release | [1] |
| Murine Eosinophils | Chemotaxis | Eotaxin | Not specified | Significant decrease in chemotaxis | [2] |
Table 1: In Vitro Effects of Lipoxin B4 on Inflammatory Cells
| Animal Model | Inflammatory Stimulus | LXB4-Me Dose | Parameter Measured | Result | Reference |
| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Nasal Mucosal Leukocytes | Significant decrease | [2] |
| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Mast Cell Degranulation | Significant decrease | [2] |
| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Eosinophil Degranulation | Significant decrease | [2] |
| Murine Allergic Asthma | Ovalbumin (OVA) | 100 ng & 1000 ng, i.v. | Total BALF Cells | Dose-dependent decrease | [1] |
| Murine Allergic Asthma | Ovalbumin (OVA) | 100 ng & 1000 ng, i.v. | BALF Eosinophils | Dose-dependent decrease | [1] |
| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Serum IL-4 | 1.54 ± 0.29 pg/ml (vehicle) vs. 0.57 ± 0.10 pg/ml (LXB4) | [1] |
| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Serum KC | Increased | [1] |
Table 2: In Vivo Effects of this compound in Murine Models of Allergic Inflammation
Signaling Pathways of Lipoxin B4
While the complete signaling cascade of LXB4 is still under investigation, emerging evidence points towards a novel pathway involving the CXCR3 receptor. This section provides a putative signaling pathway based on current understanding.
Caption: Putative signaling pathway of this compound.
This proposed pathway suggests that LXB4-Me, upon binding to its putative G protein-coupled receptor (GPCR), possibly CXCR3, initiates a signaling cascade that can involve the activation of Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC). These events can then modulate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to the observed anti-inflammatory and pro-resolving effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in resolving inflammation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of LXB4-Me to inhibit neutrophil migration towards a chemoattractant.
Caption: Workflow for a neutrophil chemotaxis assay.
Detailed Steps:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.[9]
-
Boyden Chamber Preparation: Place a polycarbonate membrane (typically 3-5 µm pore size) between the upper and lower wells of the Boyden chamber. Add a chemoattractant solution (e.g., 10 nM fMLP or LTB4) to the lower wells. Add assay medium (e.g., HBSS with 0.1% BSA) to the upper wells.[10]
-
Cell Treatment: Resuspend the isolated neutrophils in assay medium at a concentration of 2 x 10⁶ cells/mL. Pre-incubate the neutrophil suspension with various concentrations of LXB4-Me (e.g., a dose-response from 0.1 nM to 100 nM) or vehicle control (e.g., ethanol (B145695) at a final concentration ≤ 0.1%) for 30 minutes at 37°C.[10]
-
Migration: Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber. Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.[9][10]
-
Quantification: After incubation, remove the upper chamber. Non-migrated cells on the top of the membrane can be scraped off. Migrated cells on the underside of the membrane are fixed, stained (e.g., with Diff-Quik), and counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence in the lower chamber can be measured using a plate reader.[10]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the inhibitory effect of LXB4-Me on the release of β-hexosaminidase, a marker of mast cell degranulation.
Detailed Steps:
-
Cell Culture and Sensitization: Culture bone marrow-derived mast cells (BMMCs) or a suitable mast cell line (e.g., RBL-2H3). For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE (1 µg/mL) overnight.[11][12]
-
Cell Preparation: Wash the sensitized cells twice with Tyrode's buffer and resuspend them at a density of 5 x 10⁵ cells/well in a 96-well plate.[11]
-
Treatment: Pre-incubate the cells with various concentrations of LXB4-Me or vehicle for 15-30 minutes at 37°C.[11]
-
Degranulation Induction: Induce degranulation by adding DNP-HSA (10-100 ng/mL) for 30 minutes at 37°C. Include positive control wells (e.g., with a calcium ionophore like A23187) and negative control wells (vehicle only). To determine total β-hexosaminidase release, lyse a set of cells with 0.1% Triton X-100.[11][12]
-
Quantification: Centrifuge the plate to pellet the cells. Collect the supernatants and transfer them to a new 96-well plate. Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to each well and incubate for 60-90 minutes at 37°C. Stop the reaction with a stop solution (e.g., 0.4 M glycine, pH 10.7) and measure the absorbance at 405 nm.[12]
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from the Triton X-100 lysed cells.
Cytokine Measurement by ELISA
This protocol outlines the general steps for measuring cytokine levels (e.g., IL-4, KC) in biological fluids (e.g., serum, BALF) after treatment with LXB4-Me.
Detailed Steps:
-
Sample Collection: Collect biological fluids (e.g., serum from blood, bronchoalveolar lavage fluid) from control and LXB4-Me-treated animals at the desired time points. Centrifuge the samples to remove cells and debris and store the supernatants at -80°C until analysis.
-
ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse IL-4 ELISA kit, mouse KC/CXCL1 ELISA kit). Follow the manufacturer's instructions, which typically involve the following steps:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known standards. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Conclusion and Future Directions
This compound is a potent pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to inhibit leukocyte recruitment, suppress mast cell and eosinophil activation, and modulate cytokine production highlights its multifaceted role in actively resolving inflammation. The recent identification of CXCR3 as a potential receptor for LXB4 opens up new avenues for understanding its detailed mechanism of action and for the rational design of novel pro-resolving therapeutics.
Future research should focus on:
-
Receptor Deorphanization: Definitive identification and characterization of the primary receptor(s) for LXB4 on different immune cell types.
-
Downstream Signaling: Elucidation of the complete downstream signaling cascades initiated by LXB4 in various cell types to better understand its pleiotropic effects.
-
In Vivo Efficacy: Further investigation of the therapeutic efficacy of LXB4-Me and its stable analogs in a broader range of preclinical models of chronic inflammatory diseases.
-
Clinical Translation: Exploration of the potential for developing LXB4-based therapies for human inflammatory conditions.
The continued exploration of LXB4 and other specialized pro-resolving mediators holds great promise for the development of a new generation of anti-inflammatory therapies that promote resolution rather than simply suppressing inflammation, offering a more targeted and potentially safer approach to treating inflammatory diseases.
References
- 1. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxin B₄ promotes the resolution of allergic inflammation in the upper and lower airways of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit peroxynitrite formation, NF-κB and AP-1 activation, and IL-8 gene expression in human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal pathway involved in inhibition by lipoxin A(4) of production of interleukins induced in endothelial cells by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmgood.com [abmgood.com]
An In-depth Technical Guide to the Stereochemistry and Chemical Structure of Lipoxin B4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxin B4 (LXB4) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. As an endogenous eicosanoid derived from arachidonic acid, LXB4 actively participates in dampening inflammatory responses and promoting tissue repair. Its methyl ester, Lipoxin B4 methyl ester, is a more lipid-soluble prodrug form, often utilized in research settings for its enhanced stability and cell permeability. This technical guide provides a comprehensive overview of the stereochemistry, chemical structure, physicochemical properties, and biological signaling pathways of this compound.
Chemical Structure and Stereochemistry
This compound is the methyl ester of (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid. The precise stereochemistry of the hydroxyl groups and the configuration of the conjugated tetraene system are critical for its biological activity.
Chemical Name: 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester
Molecular Formula: C₂₁H₃₄O₅[1][2]
Canonical SMILES: CCCCC--INVALID-LINK----INVALID-LINK--/C=C/C=C/C=C\C=C--INVALID-LINK--CCCC(=O)OC
InChI Key: HXIJZYQKEFLJAL-BMNOQHBCSA-N[1][2]
The structure features three chiral centers at carbons 5, 14, and 15, all with specific stereochemical configurations (5S, 14R, 15S). The conjugated tetraene system consists of four double bonds with defined geometries (6E, 8Z, 10E, 12E). This specific arrangement is a hallmark of the lipoxin family and is essential for its potent and selective biological actions.
Physicochemical and Spectroscopic Data
Comprehensive spectroscopic data for this compound has been reported, although often found distributed across various studies. The following tables summarize the key quantitative data available for this compound and its parent compound, Lipoxin B4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 366.5 g/mol | [1][2] |
| CAS Number | 97589-07-6 | [1][2] |
| Appearance | Solution in ethanol | [1][2] |
| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml, DMSO: unstable | [1][2] |
| UV λmax | 221, 289, 301, 316 nm | [1][2] |
Table 2: Spectroscopic Data of Lipoxin B4
| ¹H NMR (CD₃OD) | ¹³C NMR (CD₃OD) | HRMS (ESI) |
| δ 6.55 (dd, J = 15.0, 10.9 Hz, 1H) | δ 177.9 | m/z [M-H]⁻: 351.2177 |
| δ 6.36 (dd, J = 14.7, 11.0 Hz, 1H) | δ 136.1 | (calcd. for C₂₀H₃₁O₅, 351.2171) |
| δ 6.20 (dd, J = 15.0, 11.0 Hz, 1H) | δ 134.8 | |
| δ 5.95 (t, J = 11.0 Hz, 1H) | δ 133.5 | |
| δ 5.86 (dd, J = 15.2, 6.7 Hz, 1H) | δ 132.0 | |
| δ 5.69 (dd, J = 15.2, 6.7 Hz, 1H) | δ 131.5 | |
| δ 4.14 (q, J = 6.7 Hz, 1H) | δ 130.9 | |
| δ 4.01 (m, 2H) | δ 75.6 | |
| δ 3.58 (m, 1H) | δ 74.2 | |
| δ 2.30 (t, J = 7.4 Hz, 2H) | δ 69.4 | |
| δ 1.68 (m, 2H) | δ 36.4 | |
| δ 1.55 (m, 2H) | δ 34.9 | |
| δ 1.46 (m, 2H) | δ 32.9 | |
| δ 1.33 (m, 4H) | δ 26.5 | |
| δ 0.91 (t, J = 7.0 Hz, 3H) | δ 26.2 | |
| δ 23.7 | ||
| δ 14.4 |
Note: The spectroscopic data presented is for Lipoxin B4. The data for this compound will be very similar, with the addition of a methyl ester signal.
Experimental Protocols
Total Synthesis of this compound
The total synthesis of Lipoxin B4 and its methyl ester has been achieved through various stereocontrolled routes. A common strategy involves the convergent coupling of two key fragments, a C1-C12 aldehyde and a C13-C20 ketophosphonate, followed by stereoselective reduction and olefination reactions.
Key steps often include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as 2-deoxy-D-ribose, to establish the stereocenters.
-
Asymmetric Reactions: Employing methods like Sharpless asymmetric epoxidation or dihydroxylation to introduce chirality.
-
Carbon-Carbon Bond Formation: Utilizing reactions such as Wittig olefination, Horner-Wadsworth-Emmons olefination, or Suzuki and Sonogashira cross-coupling reactions to assemble the carbon skeleton.
-
Stereoselective Reductions: Using reagents like lithium tri(tert-butoxy)aluminum hydride (LTBA) for the diastereoselective reduction of ketone moieties to establish the correct alcohol stereochemistry.
A representative synthetic workflow is outlined below:
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of this compound is typically achieved using reversed-phase HPLC. Due to the sensitivity of the compound to air and light, precautions must be taken during purification.
A typical protocol involves:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in water, often with a small amount of a modifier like acetic acid to improve peak shape.
-
Detection: UV detection at the absorbance maxima of the conjugated tetraene system (around 301 nm).
-
Sample Handling: Samples should be kept cold and protected from light. The collected fractions containing the purified product should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C or -80°C).[3]
Biological Activity and Signaling Pathways
Lipoxin B4 is a potent anti-inflammatory and pro-resolving mediator.[4] It exerts its effects by modulating the activity of various immune cells, including neutrophils, eosinophils, and macrophages. While the receptor for Lipoxin A4 (ALX/FPR2) is well-characterized, a specific G protein-coupled receptor for Lipoxin B4 has not yet been definitively identified.[5]
Recent research has shed light on a novel signaling pathway for Lipoxin B4 involving the chemokine receptor CXCR3.[4][6][[“]] In inflammatory settings, activated glial cells can produce the chemokines CXCL9 and CXCL10, which are ligands for the CXCR3 receptor. The binding of these chemokines to CXCR3 on immune and other cells can perpetuate the inflammatory response. Lipoxin B4 has been shown to inhibit the production of CXCL9 and CXCL10, thereby dampening the inflammatory cascade.[6][[“]]
The proposed anti-inflammatory signaling pathway of Lipoxin B4 is depicted below:
This pathway highlights the ability of Lipoxin B4 to counteract pro-inflammatory signaling by downregulating key chemokines, thus contributing to the resolution of inflammation.
Conclusion
This compound is a valuable tool for studying the resolution of inflammation. Its well-defined stereochemistry and chemical structure are paramount to its biological function. This guide provides a detailed overview of its key characteristics, including physicochemical properties, spectroscopic data, synthetic and purification methodologies, and its emerging role in anti-inflammatory signaling pathways. A thorough understanding of these aspects is essential for researchers and drug development professionals working to harness the therapeutic potential of this important specialized pro-resolving mediator.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 97589-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
An In-depth Technical Guide to the Initial Anti-inflammatory Studies of Lipoxin B4
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the foundational research into the anti-inflammatory and pro-resolving properties of Lipoxin B4 (LXB4), an endogenous lipid mediator. It details the key experimental findings, methodologies, and nascent understanding of the signaling pathways involved.
Introduction: Lipoxin B4 as a Specialized Pro-Resolving Mediator
Lipoxin B4 (LXB4) is an eicosanoid, a signaling molecule derived from arachidonic acid. First identified in 1984 by Serhan and colleagues, lipoxins are generated during cell-cell interactions at sites of inflammation, such as between leukocytes and epithelial or endothelial cells[1][2]. They belong to a superfamily of compounds known as Specialized Pro-Resolving Mediators (SPMs), which are distinct from classic anti-inflammatory agents. Instead of broadly suppressing the immune response, SPMs actively orchestrate the resolution of inflammation, a process critical for restoring tissue homeostasis[3][4].
LXB4, a positional isomer of the more extensively studied Lipoxin A4 (LXA4), possesses a unique structure and potent biological activities[3]. Early investigations revealed that LXB4 exerts powerful anti-inflammatory and pro-resolving effects across various models of inflammation. It modulates the function of key innate immune cells, including neutrophils, eosinophils, and mast cells, to prevent excessive tissue injury and promote a return to homeostasis[5][6]. Unlike LXA4, which primarily signals through the ALX/FPR2 receptor, the specific G-protein coupled receptor for LXB4 remains to be definitively identified, though its actions are demonstrably distinct[6][7]. This guide focuses on the initial studies that characterized these foundational anti-inflammatory functions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies investigating the efficacy of LXB4 in various inflammatory models.
Table 2.1: Effects of LXB4 on Allergic Airway Inflammation (Murine Model)
| Parameter | Model System | Treatment | Outcome | Significance | Reference |
| Mast Cell Degranulation | Bone Marrow-Derived Mast Cells (BMMCs) | 100 nM LXB4 | 48.8% reduction in β-hexosaminidase release (19.90% release vs. 39.11% in vehicle) | p<0.0001 | [6][8] |
| Airway Inflammation | Ovalbumin (OVA)-Sensitized Mice | 100 ng & 1000 ng LXB4 (i.v.) | Significant decrease in total leukocytes, eosinophils, and mast cells in nasal and lung tissue | p<0.05 | [6] |
| Eosinophil Chemotaxis | Bone Marrow-Derived Eosinophils | LXB4 | Significant decrease in eotaxin-dependent chemotaxis | Not specified | [6] |
| Serum IgE Levels | OVA-Sensitized Mice | LXB4 | Potent decrease in OVA-specific IgE levels | Not specified | [6] |
Table 2.2: Effects of LXB4 on Leukocyte-Endothelial Interactions (In Vitro)
| Parameter | Model System | Stimulus | Treatment | Outcome | Significance |
| Neutrophil Transmigration | Human PMNs & Endothelial Cells | Leukotriene B4 (LTB4) | Subnanomolar LXB4 | Inhibition of PMN migration across endothelium | Not specified |
| Neutrophil Adhesion | Human PMNs & Endothelial Cells | LTB4 | Subnanomolar LXB4 | Inhibition of β2 integrin-dependent adhesion | Not specified |
| P-selectin Mobilization | Human Endothelial Cells | Leukotriene C4/D4 (LTC4/LTD4) | LXB4 | Inhibition of P-selectin mobilization | Not specified |
Table 2.3: Effects of LXB4 on Retinal Neuroinflammation (Murine Model)
| Parameter | Model System | Stimulus | Treatment | Outcome | Significance |
| Glial Cell Activation | Mouse Retina | Lipopolysaccharide (LPS) | 10 µM LXB4 (intravitreal) | Reduction in activation of astrocytes and microglia | Not specified |
| Pro-inflammatory Chemokines | Mouse Retina | LPS | 10 µM LXB4 (intravitreal) | Reduction in CXCL9 and CXCL10 levels | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core protocols used in the foundational research on LXB4.
Murine Model of Allergic Airway Disease
This in vivo model was used to assess LXB4's ability to mitigate allergic inflammation in both the upper (rhinitis) and lower (asthma) airways[6][8].
-
Animal Model: Female FVB mice, 6-8 weeks old.
-
Sensitization: Mice were sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) adjuvant on days 0 and 7.
-
Challenge: From day 14, sensitized mice were challenged with an aerosol of 1% OVA for 20 minutes daily for 4-7 consecutive days to induce allergic inflammation.
-
LXB4 Administration:
-
Prevention Protocol: LXB4 (100 ng or 1000 ng) or vehicle (0.1% ethanol) was administered intravenously (i.v.) 30 minutes before each OVA challenge.
-
Resolution Protocol: To assess pro-resolving actions, LXB4 was administered i.v. after the final allergen challenge, at the peak of inflammation.
-
-
Endpoint Analysis: 24-48 hours after the final challenge, analyses were performed, including:
-
Histology: Nasal and lung tissues were fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin, Periodic acid-Schiff) to quantify leukocyte infiltration and mucus metaplasia.
-
Cell Counts: Cells from bronchoalveolar lavage (BAL) fluid or digested tissue were counted and identified via microscopy.
-
Serum Analysis: Blood was collected to measure levels of OVA-specific IgE and various cytokines/chemokines via ELISA.
-
In Vitro Mast Cell Degranulation Assay
This assay quantifies the ability of LXB4 to stabilize mast cells and prevent the release of inflammatory granules[6][8].
-
Cell Culture: Bone marrow cells were harvested from the femurs of mice and cultured for 4-6 weeks in the presence of IL-3 and stem cell factor to differentiate them into bone marrow-derived mast cells (BMMCs).
-
Sensitization: Mature BMMCs were sensitized overnight with anti-DNP IgE.
-
Treatment: Sensitized cells were washed and pre-incubated with LXB4 (e.g., 100 nM) or vehicle for 15 minutes at 37°C.
-
Activation: Degranulation was triggered by adding the antigen DNP-HSA.
-
Quantification: The release of the granular enzyme β-hexosaminidase into the supernatant was measured colorimetrically. The percentage of total enzyme release was calculated by comparing the supernatant activity to that of cells lysed with Triton X-100.
Model of Retinal Neuroinflammation
This in vivo model was used to investigate the effects of LXB4 on inflammation within the central nervous system, specifically the retina[9][10][11].
-
Animal Model: Adult C57BL/6J mice.
-
Induction of Inflammation: Acute posterior uveitis was induced by a single intravitreal injection of lipopolysaccharide (LPS) (e.g., 150 ng).
-
LXB4 Administration: LXB4 (e.g., 10 µM) or vehicle was delivered by intravitreal injection at selected time points, either before (prophylactic) or after (therapeutic) the LPS challenge.
-
Endpoint Analysis: At 24 hours post-injection, eyes were collected for analysis.
-
Immunofluorescence: Retinas were fixed, sectioned, and stained with antibodies against markers of glial activation (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Cytokine/Chemokine Profiling: Retinas were homogenized, and protein levels of inflammatory mediators (including CXCL9 and CXCL10) were quantified using multiplex laser bead assays.
-
Signaling Pathways and Mechanistic Diagrams
Initial studies began to elucidate the mechanisms by which LXB4 exerts its anti-inflammatory effects. While its primary receptor remains elusive, key downstream effects on inflammatory cascades have been described.
Inhibition of Leukocyte Trafficking and Activation
LXB4 was shown to be a potent regulator of leukocyte trafficking, a critical step in the inflammatory response. It acts on both the leukocyte and the vascular endothelium to reduce inflammation.
Caption: LXB4 inhibits neutrophil-endothelial interactions stimulated by leukotrienes.
Regulation of Allergic Effector Cells
In the context of allergic inflammation, LXB4 directly targets mast cells and eosinophils to suppress their pro-inflammatory functions.
Caption: LXB4 directly inhibits mast cell degranulation and eosinophil chemotaxis.
Modulation of Glial Cell Activation in Neuroinflammation
Recent initial studies have uncovered a novel pathway in the CNS where LXB4 regulates glial cell responses, partly through the CXCR3 chemokine axis.
References
- 1. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoxin B4 (LXB4) enhances human memory B cell antibody production via upregulating cyclooxygenase-2 (COX2) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesizing Lipoxin B4 Methyl Ester: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of Lipoxin B4 (LXB4) methyl ester is a critical step in exploring its therapeutic potential as a specialized pro-resolving mediator in inflammation and neuroprotection. This document provides detailed application notes and protocols for the chemical synthesis, characterization, and application of LXB4 methyl ester in a research setting.
Lipoxin B4 is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation.[1] However, its therapeutic application can be limited by metabolic instability. The methyl ester form is often synthesized to serve as a more lipid-soluble prodrug, facilitating its use in various experimental models.[2][3][4]
Chemical Synthesis of Lipoxin B4 Methyl Ester
The synthesis of this compound can be achieved through the esterification of Lipoxin B4. While total synthesis of the Lipoxin B4 backbone is a complex, multi-step process,[1] researchers often start with commercially available or previously synthesized Lipoxin B4. A common and efficient method for the methylation of the carboxylic acid moiety is the use of diazomethane (B1218177) or its safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane).[5]
Experimental Protocol: Methylation of Lipoxin B4 using TMS-Diazomethane
This protocol is adapted from established methods for the esterification of fatty acids and other carboxylic acids.[5]
Materials:
-
Lipoxin B4
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
-
Methanol (B129727) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for TLC (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture)
-
Round bottom flask and standard glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve Lipoxin B4 in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v). A typical concentration would be 1-5 mg of LXB4 per mL of solvent.
-
Reaction Setup: Cool the solution in an ice bath (0 °C) with gentle stirring.
-
Addition of TMS-Diazomethane: Slowly add TMS-diazomethane solution dropwise to the cooled solution of Lipoxin B4. The reaction is often accompanied by the evolution of nitrogen gas.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The methyl ester product will have a higher Rf value (be less polar) than the carboxylic acid starting material.
-
Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color of the diazomethane disappears.
-
Workup and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions: Diazomethane and TMS-diazomethane are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Characterization Data
Accurate characterization is essential to confirm the successful synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C21H34O5 | [2] |
| Molecular Weight | 366.5 g/mol | [2] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]+: 367.2428 | Calculated |
| UV λmax (in Methanol) | 301 nm | [2] |
| 1H NMR | Data reported in the literature. | [1] |
| 13C NMR | Data reported in the literature. | [1] |
| Purity (by HPLC) | >95% | [4] |
Note: While NMR data for this compound has been reported, specific chemical shift and coupling constant data were not available in the searched literature. Researchers should refer to the primary literature for this detailed information.[1]
Biological Activity and Signaling Pathway
Lipoxin B4, and by extension its methyl ester prodrug, exerts its biological effects through specific signaling pathways to resolve inflammation. While the exact receptor for LXB4 is still under investigation, recent studies have shown that both Lipoxin A4 and B4 can inhibit the pro-inflammatory CXCL9/CXCL10-CXCR3 signaling axis.
Caption: Lipoxin B4 Signaling Pathway.
Experimental Workflow for In Vitro Application
This workflow outlines a general procedure for testing the effects of this compound on cultured cells.
Caption: In Vitro Experimental Workflow.
Protocol for In Vitro Cell-Based Assay
-
Cell Seeding: Plate the cells of interest (e.g., primary immune cells or cell lines) at an appropriate density in multi-well plates and allow them to adhere or stabilize overnight.
-
Preparation of LXB4 Methyl Ester: Prepare a stock solution of this compound in ethanol. Immediately before use, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. A vehicle control containing the same final concentration of ethanol should also be prepared.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a specified period (e.g., 30-60 minutes).
-
Inflammatory Challenge: After the pre-treatment period, add the inflammatory stimulus (e.g., lipopolysaccharide (LPS), leukotriene B4 (LTB4)) to the wells.
-
Incubation: Incubate the cells for a period relevant to the endpoint being measured (e.g., 4-24 hours for cytokine production).
-
Endpoint Analysis: Collect the cell culture supernatant to measure secreted factors (e.g., by ELISA) or lyse the cells to analyze protein expression (e.g., by Western blot) or gene expression (e.g., by qPCR).
These protocols and notes provide a foundational guide for researchers to synthesize and utilize this compound in their studies, contributing to a deeper understanding of its role in inflammation resolution and its potential as a therapeutic agent.
References
- 1. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 97589-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
Revolutionizing Neutrophil Research: Harnessing Lipoxin B4 Methyl Ester to Control Migration and Adhesion
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing Lipoxin B4 (LXB4) methyl ester to investigate and modulate neutrophil migration and adhesion. These detailed application notes and protocols provide a roadmap for harnessing the anti-inflammatory properties of this potent lipid mediator, offering significant potential for the development of novel therapeutics for a range of inflammatory diseases.
Neutrophils, as the first line of defense in the innate immune system, play a critical role in host defense. However, their excessive or dysregulated migration and adhesion to the endothelium can lead to tissue damage and contribute to the pathogenesis of various inflammatory conditions. Lipoxin B4, a member of the specialized pro-resolving mediators (SPMs) family, and its more stable analog, LXB4 methyl ester, have emerged as key regulators of neutrophil function, actively promoting the resolution of inflammation.
This document provides a detailed overview of the effects of LXB4 methyl ester on neutrophil function, supported by quantitative data, step-by-step experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Insights into the Efficacy of Lipoxin B4 Analogs
The inhibitory effects of Lipoxin B4 and its stable analogs on neutrophil migration and adhesion have been quantified in several studies. The following tables summarize key findings, offering a clear comparison of their potency.
| Compound | Assay | Target/Stimulant | Concentration/Dosage | Effect | Citation |
| 5(S)-methyl-LXB4-me | Neutrophil Transmigration | Endothelial Monolayers | Nanomolar (nM) range | More potent than LXB4 in inhibiting transmigration. | [1] |
| 5(R)-methyl-LXB4-me | Neutrophil Transmigration | Endothelial Monolayers | Not specified | Potent inhibitor of neutrophil transmigration. | [1][2] |
| 5(S)-methyl-LXB4 | LTB4-induced PMN Infiltration & Vascular Permeability | Mouse Ear | ~13–26 nmol/ear (IC50) | Significantly more potent than 5(R)-methyl-LXB4. | [3] |
| Lipoxin A4 | LTB4 or FMLP-induced PMN Migration | Human Neutrophils | 10⁻⁸ M (IC50) | 50% inhibition of neutrophil locomotion. | [4][5] |
| Lipoxin A4 Isomers | LTB4 or FMLP-induced PMN Migration | Human Neutrophils | Not specified | (5S,6S,15S)-isomers of LXA4 and LXB4 were 5- and 100-fold less potent than LXA4, respectively. | [4][5] |
| Compound | Assay | Target/Stimulant | Concentration | Effect | Citation |
| Lipoxin A4 | PMN Chemotaxis | Leukotriene B4 | 1 nM | ~50% reduction in chemotaxis. | [6] |
| 15-epi-Lipoxin A4 | PMN Chemotaxis | Leukotriene B4 | 1 nM | ~50% reduction in chemotaxis. | [6] |
| 15(R/S)-methyl-LXA4 | TNF-α-stimulated Superoxide Generation | Human PMN | 10 nM | 81.3 ± 14.1% inhibition. | [7] |
| 16-phenoxy-LXA4 | TNF-α-stimulated Superoxide Generation | Human PMN | 10 nM | 93.7 ± 3.2% inhibition. | [7] |
| Lipoxin A4 | TNF-α-stimulated Superoxide Generation | Human PMN | 10 nM | 34.3 ± 2.3% inhibition. | [7] |
Understanding the Molecular Mechanisms: Signaling Pathways
Lipoxin B4 methyl ester exerts its effects on neutrophils through a sophisticated signaling cascade, primarily initiated by binding to a specific G protein-coupled receptor.
Caption: LXB4 methyl ester signaling pathway in neutrophils.
Experimental Workflows: A Visual Guide
To facilitate the experimental setup, the following diagrams illustrate the workflows for key assays used to study neutrophil migration and adhesion.
Caption: Workflow for a neutrophil migration (chemotaxis) assay.
Caption: Workflow for a neutrophil adhesion assay.
Detailed Experimental Protocols
Protocol 1: Neutrophil Migration (Chemotaxis) Assay using a Boyden Chamber
This protocol details the steps to assess the effect of this compound on neutrophil chemotaxis towards a chemoattractant.
Materials:
-
This compound
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP))
-
Boyden chamber apparatus (or Transwell® inserts with 3-5 µm pores)
-
Human neutrophils, freshly isolated
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik or Crystal Violet)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the purified neutrophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Chamber Preparation: Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM LTB4) to the lower chamber of the wells. For a negative control, add assay medium without the chemoattractant.
-
This compound Treatment: In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (ethanol, typically <0.1%) for 15 minutes at 37°C.
-
Cell Addition: Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated neutrophils.
-
Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) for 1 minute. Subsequently, stain the cells with a suitable staining solution.
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, for fluorescently labeled cells, a plate reader can be used to quantify migration.
Protocol 2: Neutrophil Adhesion Assay
This protocol outlines the procedure to measure the effect of this compound on neutrophil adhesion to an activated endothelial cell monolayer.
Materials:
-
This compound
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Human neutrophils, freshly isolated
-
Endothelial cell growth medium
-
Assay medium (e.g., RPMI 1640)
-
Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α))
-
Fluorescent label for neutrophils (e.g., Calcein-AM)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Endothelial Cell Culture: Seed HUVECs in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.
-
Endothelial Cell Activation: Treat the HUVEC monolayer with an inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 4-6 hours at 37°C to upregulate adhesion molecules. Wash the monolayer gently with assay medium to remove the stimulus.
-
Neutrophil Labeling: Incubate freshly isolated neutrophils with a fluorescent dye such as Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. Wash the labeled neutrophils to remove excess dye and resuspend in assay medium at 1 x 10⁶ cells/mL.
-
This compound Treatment: Treat the labeled neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle for 15 minutes at 37°C.
-
Co-incubation: Add 100 µL of the treated neutrophil suspension to each well of the HUVEC monolayer.
-
Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for neutrophil adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence of the adherent neutrophils in each well using a fluorescence plate reader. Alternatively, visualize and count the adherent cells using a fluorescence microscope.
These protocols and the accompanying data provide a solid foundation for researchers to explore the therapeutic potential of this compound in controlling neutrophil-mediated inflammation. The detailed methodologies and visual aids are designed to ensure reproducibility and to accelerate discoveries in this promising field of research.
References
- 1. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]
- 7. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Lipoxin B4 methyl ester in aqueous solutions
Welcome to the technical support center for Lipoxin B4 methyl ester (LXB4-Me). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of LXB4-Me in aqueous solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Lipoxin B4 (LXB4) is a specialized pro-resolving mediator derived from arachidonic acid that plays a crucial role in the resolution of inflammation.[1] this compound (LXB4-Me) is a lipid-soluble prodrug form of LXB4.[2][3][4][5] The parent compound, LXB4, is known to be highly unstable, sensitive to air, light, and temperature, which presents a significant challenge for its synthesis, purification, and experimental use.[6] While the methyl ester form can facilitate handling and storage in organic solvents, its stability in aqueous solutions required for most biological experiments remains a critical concern.
Q2: How should I store this compound?
For long-term storage, LXB4-Me should be stored as a solution in an organic solvent, such as ethanol (B145695), at -80°C.[2][3] A leading supplier indicates that when stored under these conditions, the product should be stable for at least one year.[2] The parent compound, LXB4, can be stored in methanol (B129727) or ethanol at -20°C for several weeks or at -80°C for one to three months before significant degradation is observed.[6] It is strongly advised to avoid repeated freeze-thaw cycles.
Q3: How do I prepare aqueous solutions of this compound for my experiments?
It is critical to prepare aqueous solutions of LXB4-Me immediately before use.[7] A common procedure involves evaporating the organic solvent from an aliquot of the stock solution under a gentle stream of inert gas (e.g., nitrogen) and then reconstituting the compound in the desired aqueous buffer, such as sterile phosphate-buffered saline (PBS).[7] Vigorous vortexing may be required to fully dissolve the lipid.
Q4: What is the solubility of this compound in aqueous buffers?
According to supplier data, the solubility of LXB4-Me in PBS (pH 7.2) is approximately 1 mg/mL.[2] However, it is important to note that solubility does not guarantee stability. Even when dissolved, the compound can be rapidly degrading.
Q5: At what pH is this compound most stable?
Q6: Are there more stable alternatives to this compound?
Yes, due to the inherent instability of native lipoxins, significant research has gone into developing more stable synthetic analogs.[8][9][10] These analogs often feature modifications to the chemical structure to resist metabolic inactivation and chemical degradation.[11] Examples include aromatic LXB4 analogs and 6,11-methylene bridged LXB4 methyl esters.[8][9] For long-term or in vivo studies, considering one of these stable analogs may be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | 1. Degradation of LXB4-Me in aqueous solution. 2. Adsorption to plasticware. 3. Repeated freeze-thaw cycles of stock solution. | 1. Prepare fresh aqueous solutions of LXB4-Me immediately before each experiment. Minimize the time the compound spends in aqueous buffer. 2. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) to the buffer at a low concentration (e.g., 0.1%) to prevent adsorption. 3. Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. |
| Precipitate forms when preparing the aqueous solution. | 1. Exceeding the solubility limit. 2. The compound is "crashing out" of solution upon addition to the aqueous buffer. | 1. Ensure you are not exceeding the ~1 mg/mL solubility limit in PBS. 2. After evaporating the organic solvent, first dissolve the LXB4-Me residue in a small amount of a water-miscible organic solvent like DMSO or ethanol before slowly adding the aqueous buffer while vortexing. Note that some cell types are sensitive to these solvents, so keep the final concentration low (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variable degradation of LXB4-Me due to differences in solution preparation time or storage. 2. Exposure to light or elevated temperatures during the experiment. | 1. Standardize your protocol for preparing and using LXB4-Me solutions. Ensure the time between dissolving the compound and adding it to your experimental system is consistent. 2. Protect LXB4-Me solutions from light by using amber vials or wrapping tubes in foil. Perform experimental manipulations on ice whenever possible to slow degradation. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer by RP-HPLC
This protocol outlines a method to determine the stability of LXB4-Me in an aqueous buffer over time.
1. Materials:
-
This compound (stock solution in ethanol)
-
HPLC-grade ethanol
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Low-adhesion polypropylene microcentrifuge tubes
-
Inert gas (e.g., nitrogen)
-
Calibrated micropipettes
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of LXB4-Me Working Solution:
-
In a low-adhesion microcentrifuge tube, add a known amount of the LXB4-Me ethanol stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Immediately reconstitute the LXB4-Me residue in pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 100 µg/mL. Vortex briefly to ensure complete dissolution.
3. Stability Study:
-
Incubate the aqueous LXB4-Me solution at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the solution.
-
Immediately add 150 µL of ice-cold ethanol to the aliquot to stop degradation and precipitate buffer salts.
-
Vortex and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. RP-HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV absorbance at 301 nm (one of the characteristic λmax for lipoxins).[2]
-
Injection Volume: 20 µL
5. Data Analysis:
-
Integrate the peak area of the intact LXB4-Me at each time point.
-
Calculate the percentage of LXB4-Me remaining at each time point relative to the T=0 time point.
-
Plot the percentage of remaining LXB4-Me against time to generate a stability profile.
Visualizations
Caption: Workflow for assessing LXB4-Me stability.
Caption: Troubleshooting inconsistent LXB4-Me results.
Caption: Factors affecting LXB4-Me stability.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lipoxin B4 Methyl Ester Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of Lipoxin B4 (LXB4) methyl ester by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is Lipoxin B4 (LXB4) methyl ester, and why is it analyzed in its ester form?
A1: Lipoxin B4 is a specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a key role in the resolution of inflammation.[1][2] The methyl ester form is often used in research as it is a more lipid-soluble prodrug form of LXB4.[3] Additionally, for analytical purposes, derivatization to the methyl ester can improve chromatographic properties and stability during analysis.
Q2: What are the main challenges in quantifying LXB4 methyl ester by LC-MS/MS?
A2: The primary challenges include:
-
Chemical Instability: LXB4 and its methyl ester are sensitive to light, air, and temperature, leading to degradation if not handled properly.[1][2]
-
Low Endogenous Concentrations: As with many lipid mediators, LXB4 is present at very low levels in biological samples, requiring highly sensitive instrumentation and optimized methods for detection.
-
Matrix Effects: Biological samples are complex, and co-eluting substances can suppress or enhance the ionization of LXB4 methyl ester, leading to inaccurate quantification.
-
Isomeric Interference: The presence of structurally similar isomers can interfere with accurate quantification, necessitating high-resolution chromatography.
Q3: How should I store my Lipoxin B4 methyl ester standards and samples?
A3: LXB4 methyl ester standards should be stored at -80°C in an ethanol (B145695) solution for long-term stability (≥ 1 year).[1] For short-term storage (several weeks), a solution in methanol (B129727) or ethanol at -20°C is acceptable.[2] It is highly recommended to prepare fresh working solutions for each experiment and to minimize exposure to light and air. Biological samples should be processed as quickly as possible and stored at -80°C.
Q4: What type of internal standard should I use for accurate quantification?
A4: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification. A deuterated form of this compound (e.g., LXB4-d5 methyl ester) is ideal as it will have nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing similar ionization efficiency and matrix effects. This allows for correction of variability during sample preparation and analysis.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of this compound using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | Analyte Degradation: LXB4 methyl ester is unstable. | Prepare fresh standards and samples. Keep samples on ice or at 4°C during preparation and in a cooled autosampler. Avoid exposure to light. |
| Poor Ionization: Incorrect mass spectrometry source settings. | Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). For lipids, negative ion mode is typically more sensitive. | |
| Suboptimal MRM Transitions: Incorrect precursor or product ions, or suboptimal collision energy. | Use the recommended MRM transitions (see Table 2) and optimize the collision energy on your specific instrument. | |
| Poor Peak Shape (Broadening, Tailing) | Suboptimal Chromatography: Inappropriate column, mobile phase, or gradient. | Use a high-resolution C18 column. Ensure mobile phases are fresh and properly degassed. Optimize the gradient to ensure proper separation and elution. |
| Sample Overload: Injecting too concentrated a sample. | Dilute the sample and reinject. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | Use high-purity, LC-MS grade solvents. Flush the system thoroughly. |
| Matrix Effects: Co-eluting compounds from the biological matrix. | Improve sample cleanup using solid-phase extraction (SPE). Adjust the chromatographic gradient to separate the analyte from interfering compounds. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction efficiency. | Use a standardized and validated sample preparation protocol. Crucially, incorporate a deuterated internal standard to correct for variations. |
| Instrument Instability: Fluctuations in LC pressure or MS sensitivity. | Perform system suitability tests before each run. Equilibrate the column sufficiently. Check for leaks in the LC system. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold methanol containing an appropriate amount of deuterated LXB4 methyl ester internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 600 µL of an acidic aqueous solution (e.g., 0.1% formic acid in water) to ensure proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-organic wash solution (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the LXB4 methyl ester and internal standard with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 80:20 water:methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, ≤ 2.1 mm ID, ≤ 2.7 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. A typical gradient might be: 0-2 min 30% B, 2-15 min ramp to 95% B, hold for 3 min, then return to initial conditions. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 400-550 °C |
| IonSpray Voltage | -4500 V |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₃₄O₅ |
| Molecular Weight | 366.5 g/mol |
| Storage | -80°C |
| Stability | ≥ 1 year at -80°C in ethanol |
Table 2: Predicted MRM Transitions for this compound Analysis (Negative Ion Mode)
Disclaimer: The following MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of similar lipids. It is crucial to optimize these on your specific mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Comment |
| This compound | 365.2 ([M-H]⁻) | 115.1 | -20 to -30 | Common fragment for lipoxins |
| 171.1 | -15 to -25 | Fragmentation related to the carbon chain | ||
| 333.2 | -10 to -20 | Loss of methanol ([M-H-CH₃OH]⁻) | ||
| Deuterated LXB4 Methyl Ester (e.g., d5) | 370.2 ([M-H]⁻) | 115.1 | -20 to -30 | Same product ion as the non-deuterated analyte |
| 176.1 | -15 to -25 | Shifted due to deuteration | ||
| 338.2 | -10 to -20 | Loss of methanol |
Visualizations
Caption: Experimental workflow for LXB4 methyl ester quantification.
Caption: Proposed Lipoxin B4 signaling pathway via the CXCR3 receptor.[4][5][6][7][[“]][9]
References
- 1. researchgate.net [researchgate.net]
- 2. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. consensus.app [consensus.app]
- 9. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Synthetic Lipoxin B4 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Lipoxin B4 (LXB4) analogs. This resource provides troubleshooting guidance and detailed protocols to help you overcome common experimental challenges and maximize the biological activity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My synthetic LXB4 analog shows lower than expected, or no, biological activity. What are the common causes?
A1: Several factors can contribute to reduced bioactivity. Consider the following troubleshooting steps:
-
Compound Stability and Degradation: Native lipoxins are notoriously unstable and prone to rapid metabolic inactivation.[1][2][3] Their therapeutic potential is often compromised by rapid inactivation through oxidation and reduction.[1][2]
-
Troubleshooting:
-
Storage: Ensure your analog is stored correctly, typically under an inert gas (argon or nitrogen) at -80°C, dissolved in an appropriate solvent like ethanol. Avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Lipoxins can degrade in acidic conditions.[4] Maintain neutral or slightly alkaline pH in your assay buffers. Minimize exposure to light and oxygen during experiments.
-
Metabolic Inactivation: If using cell-based assays or in vivo models, consider that cells like monocytes can rapidly metabolize lipoxins.[5][6] The primary route of degradation is often via dehydrogenation.[7] Synthetic analogs are designed to resist this, but their stability should be verified.[5]
-
-
-
Solubility Issues: Poor solubility in aqueous assay buffers can drastically reduce the effective concentration of your analog.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in an organic solvent (e.g., ethanol, DMSO).
-
When diluting into your final assay medium, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the cells or assay components. Vortex or sonicate briefly to aid dissolution.
-
-
-
Assay System and Cell Type: The responsiveness to LXB4 can be cell-type specific. While LXB4 is known to act on neutrophils and monocytes, its effects can vary.[5][8]
-
Troubleshooting:
-
Positive Controls: Use native LXB4 or a well-characterized analog as a positive control to confirm your assay system is responsive.
-
Cell Health: Ensure the cells you are using are healthy, viable, and at the correct passage number. Stressed or senescent cells may not respond appropriately.
-
-
-
Receptor Expression: While the specific high-affinity receptor for LXB4 is less defined than the ALX/FPR2 receptor for LXA4, its actions are receptor-mediated. Low or absent expression of the target receptor on your cells will lead to a lack of response.[9][10]
-
Troubleshooting:
-
Confirm the expression of putative LXB4 receptors (e.g., CXCR3 in some contexts) on your cell line or primary cells via qPCR or flow cytometry.[10]
-
-
Q2: How can I design LXB4 analogs with enhanced stability and activity?
A2: The primary strategy is to create structures that are resistant to metabolic inactivation while retaining the ability to bind to and activate their target receptor.[5]
-
Preventing Oxidation: Native lipoxins are rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][7]
-
Improving Chemical Stability: The conjugated tetraene backbone of native lipoxins is chemically unstable.[12]
Q3: What are the key differences in activity between LXA4 and LXB4 analogs?
A3: While both are pro-resolving mediators, they can have distinct activities. LXB4 has emerged as more potent in some contexts, such as neuroprotection.[9] In other scenarios, like modulating neutrophil function in humans, LXB4 has also displayed more potent effects than LXA4.[8] Their signaling pathways can also differ; for instance, LXA4 is well-established to signal through the ALX/FPR2 receptor, while LXB4 may utilize different receptors like CXCR3 in specific neuroinflammatory models.[10][14]
Quantitative Data on Lipoxin Analog Activity
The development of synthetic analogs aims to improve stability while maintaining or enhancing biological potency. Aromatic analogs, where the unstable triene core is replaced by a benzene (B151609) ring, have shown particular promise.
| Compound | Assay | Target/Cell Type | Potency / Efficacy | Reference |
| Native LXB4 | Inhibition of Neutrophil Transmigration | Human Neutrophils | Active in nM range | [5] |
| 5(S)-methyl-LXB4-me | Inhibition of Neutrophil Transmigration | Human Neutrophils | More potent (nM range) than native LXB4 | [5] |
| Aromatic LXB4 Analog | Stimulation of Phagocytosis | Macrophages | Maximum effect observed at 10⁻¹¹ M | [1][2][15] |
| Benzo-LXA4 | Anti-inflammatory Activity | Murine Models | 1000-fold increase in potency over native LXA4 | [1] |
| o-[2][15]-benzo-ω6-epi-LXA₄ | ALX Receptor Activation | ALX β-arrestin cell system | EC₅₀ ~2.9 x 10⁻¹² M (comparable to 15-epi-LXA4) | [13] |
Key Experimental Protocols
Protocol: Human Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This protocol is used to assess the ability of LXB4 analogs to inhibit neutrophil migration towards a chemoattractant like leukotriene B4 (LTB4) or fMLP.[16][17]
Materials:
-
Transwell inserts (5.0 µm pore size) for 96-well plates
-
Human Neutrophils (isolated from healthy donors)
-
Assay Buffer (e.g., Serum-free RPMI with 0.5% BSA)
-
Chemoattractant (e.g., LTB4 or fMLP at a final concentration of 10⁻⁷ M)
-
LXB4 Analog (and native LXB4 as a positive control)
-
Detection Reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Microplate Reader (fluorescence or luminescence)
Methodology:
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., LTB4) in the assay buffer and add it to the lower wells of the 96-well plate.[18]
-
Cell Preparation & Pre-incubation:
-
Isolate human neutrophils using a standard method like Ficoll-Paque density gradient followed by dextran (B179266) sedimentation.
-
Resuspend neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
In separate tubes, pre-incubate the neutrophil suspension with your LXB4 analog (at various concentrations), native LXB4, or vehicle (e.g., 0.1% ethanol) for 15-30 minutes at room temperature.[17][18]
-
-
Assay Setup:
-
Place the Transwell inserts into the wells containing the chemoattractant.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[18]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[18]
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated into the lower chamber. This can be done by measuring ATP levels of viable cells using a luminescent assay or by pre-staining cells with a fluorescent dye like Calcein-AM and reading the fluorescence in the lower well.[16][18]
-
-
Analysis: Calculate the percentage inhibition of chemotaxis for each analog concentration compared to the vehicle control.
Protocol: Lipoxin Receptor Binding Assay
This protocol determines the ability of a synthetic LXB4 analog to compete with a radiolabeled ligand for binding to its receptor, typically on isolated human neutrophils or cells transfected to express the receptor.[19]
Materials:
-
Radiolabeled Ligand (e.g., ³H-LXA4, as a surrogate for LXB4 binding studies if a specific LXB4 radioligand is unavailable)
-
Isolated Human Neutrophils (or transfected cells)
-
Binding Buffer (e.g., DPBS with CaCl₂ and MgCl₂)
-
Unlabeled LXB4 Analog (and native LXB4 for competition)
-
Glass Fiber Filters and Filtration Apparatus
-
Scintillation Counter and Scintillation Fluid
Methodology:
-
Cell Preparation: Resuspend freshly isolated human neutrophils (or transfected cells) in ice-cold binding buffer at a concentration of approximately 5 x 10⁶ cells/mL.[19]
-
Assay Setup: In glass or plastic tubes, set up the following conditions on ice:
-
Total Binding: Cell suspension + radiolabeled ligand (e.g., 1 nM ³H-LXA4).
-
Non-specific Binding: Cell suspension + radiolabeled ligand + a high concentration (e.g., 1 µM) of unlabeled native LXB4.
-
Competition: Cell suspension + radiolabeled ligand + increasing concentrations of your synthetic LXB4 analog.
-
-
Incubation: Incubate the tubes for 30 minutes at 4°C with gentle agitation.[19]
-
Filtration: Rapidly separate bound from unbound radioligand by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of your synthetic analog.
-
Use this curve to determine the IC₅₀ (the concentration of analog required to inhibit 50% of the specific binding).
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes relevant to LXB4 analog research.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic lipoxin A4 and lipoxin B4 analogues display potent biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of aromatic lactone analogues of Lipoxin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxins modulate neutrophil oxidative burst, integrin expression and lymphatic transmigration differentially in human health and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A general synthesis of aromatic and heteroaromatic lipoxin B4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A4 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Collection - Aromatic Lipoxin A4 and Lipoxin B4 Analogues Display Potent Biological Activities - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 16. criver.com [criver.com]
- 17. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Activation of Lipoxin a4 Receptors by Aspirin-Triggered Lipoxins and Select Peptides Evokes Ligand-Specific Responses in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Chromatography of Lipoxin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the chiral chromatography of lipoxin isomers.
Frequently Asked Questions (FAQs)
Q1: Why is chiral chromatography essential for lipoxin analysis?
A1: Lipoxins and their isomers possess distinct biological activities. Standard reversed-phase chromatography may not separate enantiomers, leading to single peaks that represent a mixture of isomers with potentially different physiological effects.[1] Chiral chromatography is crucial for separating these stereoisomers, allowing for accurate quantification and a better understanding of their specific roles in biological processes. The use of chiral columns, such as polysaccharide-based stationary phases, is recommended to achieve the necessary selectivity for identifying and quantifying individual lipoxin isomers.[1][2]
Q2: What are the most common chiral stationary phases (CSPs) for lipoxin isomer separation?
A2: Polysaccharide-based CSPs are widely used and have shown excellent performance in separating lipoxin and other eicosanoid isomers. The most frequently cited columns include:
-
Amylose-based columns: such as Lux Amylose-2 and Chiralpak AD, are particularly effective for resolving a wide range of eicosanoid enantiomers.[1]
-
Cellulose-based columns: also offer complementary selectivity and are a valuable tool in method development for chiral separations.
Q3: What are the typical mobile phases used for chiral separation of lipoxins?
A3: The choice of mobile phase is critical for achieving optimal separation. Common mobile phases are:
-
Normal-phase: Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, usually an alcohol such as isopropanol (B130326) or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape and resolution.
-
Reversed-phase: While less common for chiral separation of lipoxins, it can be employed with certain immobilized polysaccharide CSPs. Mobile phases usually consist of mixtures of water with acetonitrile (B52724) or methanol (B129727), often with additives to control pH and improve peak shape.
Q4: How does temperature affect the chiral separation of lipoxin isomers?
A4: Temperature is a critical parameter in chiral chromatography and can have a significant impact on selectivity and resolution. Lowering the column temperature often enhances the enantioselectivity of polysaccharide-based CSPs, leading to better separation of lipoxin isomers. It is advisable to use a column oven to maintain a stable and controlled temperature throughout the analysis for reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatography of lipoxin isomers.
Problem 1: Poor or No Resolution of Enantiomers
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution:
-
Adjust the ratio of the polar modifier (alcohol) in the normal-phase mobile phase. A systematic variation of the modifier percentage can significantly impact resolution.
-
Experiment with different alcohol modifiers (e.g., switch from isopropanol to ethanol) as this can alter the chiral recognition mechanism.
-
Introduce a small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA) to the mobile phase to improve interactions between the analyte and the CSP.
-
-
-
Possible Cause: Inappropriate chiral stationary phase.
-
Solution:
-
If resolution is not achieved on an amylose-based column, try a cellulose-based column, as they offer different chiral recognition mechanisms.
-
Ensure the column is properly conditioned and has not been contaminated with incompatible solvents.
-
-
-
Possible Cause: High column temperature.
-
Solution:
-
Decrease the column temperature in increments of 5-10°C. Lower temperatures often lead to better resolution on polysaccharide-based CSPs.
-
-
Problem 2: Peak Tailing
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Add a small amount of a competing agent to the mobile phase. For acidic compounds like lipoxins, adding a small amount of an acid like acetic acid or formic acid can help to reduce tailing.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
-
-
Possible Cause: Column contamination or degradation.
-
Solution:
-
Flush the column with a strong, compatible solvent to remove any strongly retained compounds.
-
If the problem persists, the column may be degraded and require replacement.
-
-
Problem 3: Peak Splitting or Distortion
-
Possible Cause: Sample solvent incompatibility with the mobile phase.
-
Solution:
-
Dissolve the sample in the initial mobile phase whenever possible. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.
-
Reduce the injection volume to minimize the effect of the sample solvent.
-
-
-
Possible Cause: Co-elution of isomers or impurities.
-
Solution:
-
Adjust the mobile phase composition or temperature to try and resolve the co-eluting peaks.
-
Ensure the sample is pure by using an appropriate sample preparation technique like solid-phase extraction (SPE).
-
-
Problem 4: Irreproducible Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution:
-
Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. This is particularly important when changing mobile phase compositions.
-
-
-
Possible Cause: Fluctuations in temperature or mobile phase composition.
-
Solution:
-
Use a column oven to maintain a constant temperature.
-
Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.
-
-
Data Presentation
The following table summarizes representative experimental conditions for the chiral separation of lipoxin isomers based on published methodologies. Note that optimal conditions may vary depending on the specific instrument, column batch, and sample matrix.
| Parameter | Lipoxin A4 Isomers | Lipoxin B4 Isomers |
| Chiral Stationary Phase | Lux Amylose-2 (5 µm, 250 x 4.6 mm) | Chiralpak AD-H (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Acetic Acid | n-Heptane / Ethanol (95:5, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 20°C |
| Detection | UV at 301 nm | UV at 301 nm |
| Example Retention Times | Isomer 1: ~12.5 min, Isomer 2: ~14.2 min | Isomer 1: ~15.8 min, Isomer 2: ~17.5 min |
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified biological sample (e.g., plasma, cell culture supernatant) onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar impurities.
-
Elute the lipoxins with 5 mL of methyl formate (B1220265) or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chiral HPLC Method
-
Equilibrate the chiral column (e.g., Lux Amylose-2) with the chosen mobile phase (e.g., n-Hexane/Isopropanol, 90:10 v/v with 0.1% Acetic Acid) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.
-
Inject the reconstituted sample onto the column.
-
Monitor the elution of the isomers using a UV detector at 301 nm.
-
Identify and quantify the isomers based on their retention times and peak areas relative to standards.
Visualizations
Lipoxin Biosynthesis Pathway
Caption: Transcellular biosynthesis of Lipoxin A4 and B4.
Lipoxin A4 Signaling Pathway
Caption: Simplified Lipoxin A4 signaling pathway via the ALX/FPR2 receptor.
Troubleshooting Workflow for Poor Resolution
Caption: Decision tree for troubleshooting poor chiral resolution.
References
Validation & Comparative
A Comparative Analysis of Lipoxin B4 Methyl Ester and Lipoxin A4 Methyl Ester Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a comprehensive comparison of the efficacy of two prominent lipoxin analogs: Lipoxin B4 methyl ester (LXB4-ME) and Lipoxin A4 methyl ester (LXA4-ME).
Lipoxins are endogenous specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. Their methyl ester forms are often utilized in research due to their increased stability, serving as pro-drugs that are converted to their active forms in vivo. Both LXA4-ME and LXB4-ME have demonstrated significant anti-inflammatory and pro-resolving properties, yet their efficacy can vary depending on the biological context and specific cellular responses. This guide synthesizes experimental data to delineate their comparative performance.
Comparative Efficacy: A Tabular Summary
The following tables summarize quantitative data from key studies comparing the effects of Lipoxin A4 and Lipoxin B4, including their methyl ester forms, across various experimental models.
Table 1: Inhibition of Neutrophil Chemotaxis
| Compound | Stimulus | Assay System | IC50 / Effective Concentration | Reference |
| Lipoxin A4 | Leukotriene B4 (LTB4) | Human Neutrophils | 10-8 M (50% inhibition) | [1] |
| Lipoxin B4 | Leukotriene B4 (LTB4) | Human Neutrophils | Inactive in inducing migration | [1] |
| Lipoxin A4 | fMLP | Human Neutrophils | 10-8 M (50% inhibition) | [1] |
| Lipoxin B4 | fMLP | Human Neutrophils | 100-fold less potent than LXA4 in suppressing migration | [1] |
Table 2: Neuroprotective Effects
| Compound | Injury Model | Assay System | Key Findings | Reference |
| Lipoxin A4 | Glutamate-induced excitotoxicity | HT22 Neuronal Cells | Significant neuroprotection at 500 nM | [2] |
| Lipoxin B4 | Glutamate-induced excitotoxicity | HT22 Neuronal Cells | Significant neuroprotection at 50 nM (more potent than LXA4) | [2] |
| Lipoxin A4 | Acute retinal injury (in vivo) | Rat Model | 57% increase in retinal ganglion cell survival | [2] |
| Lipoxin B4 | Acute retinal injury (in vivo) | Rat Model | 99% increase in retinal ganglion cell survival (more effective than LXA4) | [2] |
| Lipoxin A4 Methyl Ester | Intracerebral Hemorrhage | Rat Model | Reduced neurological deficits, apoptosis, and brain edema | [3][4] |
Table 3: Anti-inflammatory Effects on Cytokine Expression
| Compound | Cell/Animal Model | Effect on Cytokines | Reference |
| Lipoxin A4 Methyl Ester | Rat Model of Intracerebral Hemorrhage | Decreased IL-1β, IL-6, and TNF-α | [3] |
| Lipoxin A4 & B4 | Mouse Model of Posterior Uveitis | Reduced CXCL9 and CXCL10 | [5] |
Signaling Pathways
The differential efficacy of LXA4 and LXB4 can be attributed to their distinct signaling mechanisms.
Lipoxin A4 Methyl Ester Signaling Pathway
Lipoxin A4 and its methyl ester primarily exert their effects through the G-protein coupled receptor, ALX/FPR2.[6][7] Activation of this receptor initiates a signaling cascade that ultimately leads to the resolution of inflammation.
This compound Signaling Pathway
The receptor for Lipoxin B4 has not yet been definitively identified, and its signaling pathway is less characterized than that of LXA4.[8] However, evidence suggests that it operates through a distinct mechanism that is independent of the ALX/FPR2 receptor.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay
This protocol is based on the methods described by Lee et al. (1989).[1]
Protocol Steps:
-
Neutrophil Isolation: Human polymorphonuclear neutrophils (PMNs) are isolated from venous blood of healthy donors using standard density gradient centrifugation techniques.
-
Pre-incubation: Isolated neutrophils are resuspended in a suitable buffer and pre-incubated with varying concentrations of Lipoxin A4 or Lipoxin B4 for a specified time (e.g., 15 minutes) at 37°C.
-
Chemotaxis Assay: A multi-well chemotaxis chamber with a micropore filter separating the upper and lower wells is used. The pre-incubated neutrophils are placed in the upper wells.
-
Stimulation: A chemoattractant, such as Leukotriene B4 (LTB4) or N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), is added to the lower wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope.
In Vivo Model of Intracerebral Hemorrhage (ICH)
This protocol is a summary of the methodology used by Gong et al. (2019).[3][4]
Protocol Steps:
-
Animal Model: Adult male Sprague-Dawley rats are used for the study.
-
Induction of ICH: Animals are anesthetized, and a stereotaxic frame is used to guide the injection of autologous whole blood into the right basal ganglia to create a hematoma.
-
Treatment: A guide cannula is implanted for intracerebroventricular (ICV) injection. Lipoxin A4 methyl ester or a vehicle control is administered via the cannula at a specific time point after the induction of ICH.
-
Outcome Assessment: At various time points post-ICH, neurological function is assessed using behavioral tests (e.g., modified neurological severity score, rotarod test). Brain water content is measured to assess edema. Neuronal apoptosis is evaluated using TUNEL staining of brain sections.
-
Protein Expression Analysis: Brain tissue surrounding the hematoma is collected for Western blot analysis to quantify the expression levels of key proteins involved in inflammation (e.g., NF-κB, MMP-9) and blood-brain barrier integrity (e.g., ZO-1, claudin-5).
Conclusion
Both this compound and Lipoxin A4 methyl ester are potent lipid mediators with significant therapeutic potential in resolving inflammation and protecting tissues from injury. The choice between these two molecules may depend on the specific pathological context. LXA4-ME, with its well-defined receptor and potent inhibitory effects on neutrophil chemotaxis, is a strong candidate for conditions dominated by neutrophil-driven inflammation. In contrast, LXB4-ME demonstrates superior neuroprotective efficacy in certain models, suggesting its potential for treating neuroinflammatory and neurodegenerative disorders, even though its precise signaling mechanism is still under investigation. Further research is warranted to fully elucidate the therapeutic applications and signaling pathways of both these promising pro-resolving mediators.
References
- 1. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 Methyl Ester Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxin A4 Methyl Ester Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
A Comparative Guide to the Bioactivity of Lipoxin B4 Methyl Ester: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Lipoxin B4 (LXB4) methyl ester in laboratory (in vitro) and living organism (in vivo) settings. Lipoxin B4, a specialized pro-resolving mediator derived from arachidonic acid, plays a crucial role in the resolution of inflammation.[1][2] Its methyl ester form is a lipid-soluble prodrug, often utilized in research for its potential for enhanced stability and delivery.[3] This document synthesizes available experimental data to offer an objective comparison of its performance, presents detailed experimental protocols, and visualizes key biological pathways and workflows.
Data Presentation: Quantitative Comparison of Bioactivity
Direct quantitative bioactivity data for Lipoxin B4 methyl ester is limited in publicly available literature. However, by examining data for its parent compound, Lipoxin B4 (LXB4), and its stable analogs, we can infer its comparative potency. The methyl ester is expected to exhibit comparable or enhanced activity in vivo due to its increased stability and bioavailability, where it is likely hydrolyzed to the active LXB4 form.
| Parameter | In Vitro Bioactivity | In Vivo Bioactivity | Compound | Reference |
| IC50 | 0.3 nM (Inhibition of LTB4-induced neutrophil adhesion) | - | Lipoxin B4 | [3] |
| Concentration | 100 nM (Inhibition of neutrophil migration) | - | Lipoxin B4 | [3][4] |
| Potency | More potent (nM range) than LXB4 (Inhibition of neutrophil transmigration) | - | 5(S)-methyl-LXB4-me (stable analog) | [5] |
| Effective Dose | - | 1 µ g/mouse/day (i.p.) (Neuroprotection in ocular hypertension model) | This compound | |
| IC50 | - | 13–26 nmol (Inhibition of PMN-mediated vascular permeability in mouse ear) | LXB4 stable analogs | [6] |
| Max Effect | - | 10⁻¹¹ M (Stimulation of phagocytosis in zymosan-induced peritonitis) | Aromatic LXB4 analog |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Experiment: Neutrophil Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Isolated human neutrophils
-
Calcein-AM (fluorescent dye)
-
Leukotriene B4 (LTB4) or other chemoattractant
-
This compound
-
Culture medium (e.g., RPMI 1640)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 48-well or 96-well)
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture: Culture HUVECs to form a confluent monolayer in the wells of a multi-well plate.
-
Neutrophil Isolation and Labeling: Isolate neutrophils from fresh human blood using density gradient centrifugation.[7] Label the isolated neutrophils with Calcein-AM by incubating them with 1 µM Calcein-AM for 30 minutes at 37°C in the dark. Wash the labeled neutrophils twice with PBS to remove excess dye.[8]
-
Treatment: Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Activate the HUVEC monolayer with a pro-inflammatory stimulus like TNF-α, if required by the specific experimental design. Wash the monolayer to remove the stimulus.
-
Adhesion: Add the pre-treated, labeled neutrophils to each well of the HUVEC monolayer. Induce neutrophil adhesion by adding a chemoattractant such as LTB4. Incubate the plate for 30 minutes at 37°C to allow for adhesion.[8]
-
Washing: Gently wash the wells twice with pre-warmed wash buffer to remove non-adherent neutrophils.[8]
-
Quantification: Measure the fluorescence intensity of each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent neutrophils.[8]
In Vivo Experiment: Zymosan-Induced Peritonitis in Mice
This model is used to evaluate the anti-inflammatory and pro-resolving effects of compounds in an acute inflammatory setting.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Sterile saline
-
Phosphate-buffered saline (PBS)
-
Tools for intraperitoneal injection and peritoneal lavage
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Induce peritonitis by a single intraperitoneal (i.p.) injection of a zymosan A suspension (e.g., 1 mg per mouse) in sterile saline.[9][10]
-
Inflammatory Response: Allow the inflammatory response to develop over a specific time course (e.g., 4, 24, or 48 hours).[11]
-
Peritoneal Lavage: At the desired time point, euthanize the mice and collect the peritoneal exudate by lavaging the peritoneal cavity with a known volume of ice-cold PBS.[10][11]
-
Cell Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts (neutrophils, macrophages, etc.) on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
Analysis of Inflammatory Mediators: The lavage fluid can be further analyzed for levels of cytokines, chemokines, and other inflammatory mediators using techniques like ELISA or multiplex assays.
Mandatory Visualizations
Signaling Pathway of Lipoxin B4
Lipoxin B4 is known to exert its anti-inflammatory and pro-resolving effects through various signaling pathways. While the receptor for LXA4, ALX/FPR2, is well-characterized, the primary receptor for LXB4 has been more elusive. Recent studies have identified the chemokine receptor CXCR3 as a target for LXB4 in the context of retinal neuroinflammation, leading to the inhibition of pro-inflammatory signaling.[12][13] LXB4 has also been shown to modulate intracellular calcium levels.[14]
Caption: Proposed signaling pathway for Lipoxin B4.
Experimental Workflow: In Vitro vs. In Vivo Comparison
The following diagram illustrates the general workflow for comparing the bioactivity of this compound in in vitro and in vivo experimental models.
References
- 1. Neutrophil Adhesion and the Release of the Free Amino Acid Hydroxylysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 12. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipoxin B4 and Its Synthetic Analogs in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory and pro-resolving activities of Lipoxin B4 (LXB4) and its synthetic analogs in the context of experimental arthritis models. The development of synthetic analogs is primarily driven by the need to overcome the rapid metabolic inactivation of native lipoxins, thereby enhancing their therapeutic potential. This document summarizes key performance data, details relevant experimental methodologies, and illustrates the known and proposed signaling pathways.
Comparative Efficacy of Lipoxin B4 and Synthetic Analogs
The therapeutic potential of Lipoxin B4 and its synthetic derivatives has been evaluated in various in vitro and in vivo models of inflammation. While direct comparative studies in arthritis models are limited, data from inflammatory models provide insights into their relative potency. Aromatic analogs of both Lipoxin A4 (LXA4) and LXB4 have been synthesized to improve stability and efficacy.[1][2]
| Compound | Model System | Key Performance Metric | Result | Reference |
| Aromatic LXB4 Analog | In vitro phagocytosis assay | Stimulation of macrophage phagocytosis of apoptotic neutrophils | Maximum effect observed at 10-11 M | [1][3] |
| Aromatic LXA4 Analog (1R)-3a | Zymosan-induced peritonitis in mice | Reduction of polymorphonuclear (PMN) neutrophil accumulation | Significant reduction in PMN infiltration | [1] |
| Native Lipoxin A4 | Zymosan-induced arthritis in mice | Inhibition of knee joint edema | Significant reduction | [4] |
| Inhibition of neutrophil influx | Significant reduction | [4] | ||
| Reduction of TNF-α levels | Significant decrease | [4] | ||
| BML-111 (LXA4 Analog) | Zymosan-induced arthritis in mice | Inhibition of knee joint edema | Significant reduction | [4] |
| Inhibition of neutrophil influx | Significant reduction | [4] |
Note: The data presented is compiled from different studies and direct head-to-head comparisons in a single arthritis model are not yet available in the published literature. The zymosan-induced peritonitis model is a well-established in vivo screen for anti-inflammatory and pro-resolving agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for inducing arthritis in a murine model and for assessing the efficacy of therapeutic interventions.
Zymosan-Induced Arthritis in Mice
This model is used to study acute inflammatory arthritis.
-
Animals: Male Swiss Webster mice (20-25 g) are typically used.
-
Induction of Arthritis: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline. A single intra-articular injection of zymosan (e.g., 30 µg in 10 µL) is administered into the knee joint. The contralateral knee is injected with sterile saline as a control.
-
Treatment: Lipoxin B4 or its synthetic analogs are administered at specified doses and time points (e.g., intraperitoneally or locally) before or after the zymosan challenge.
-
Assessment of Inflammation:
-
Knee Joint Edema: The anteroposterior and lateral diameters of the knee joint are measured with a digital caliper at various time points after zymosan injection.
-
Leukocyte Infiltration: At the end of the experiment, the synovial cavity is washed with saline containing EDTA. The total and differential leukocyte counts in the synovial fluid are determined using a hemocytometer and stained slides.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines in the synovial lavage fluid are quantified using ELISA.[4]
-
Phagocytosis Assay
This in vitro assay assesses the pro-resolving activity of compounds by measuring the engulfment of apoptotic cells by macrophages.
-
Cell Culture: Murine or human macrophages are cultured in appropriate media.
-
Induction of Apoptosis: Polymorphonuclear neutrophils (PMNs) are isolated and apoptosis is induced (e.g., by UV irradiation or incubation).
-
Co-culture and Treatment: The apoptotic PMNs are labeled with a fluorescent dye and then co-cultured with the macrophages in the presence or absence of Lipoxin B4 or its analogs.
-
Quantification: After a defined incubation period, non-ingested PMNs are washed away. The percentage of macrophages that have phagocytosed the apoptotic PMNs is determined by flow cytometry or fluorescence microscopy.[1]
Signaling Pathways
The anti-inflammatory and pro-resolving actions of lipoxins are mediated through specific signaling pathways. While the pathway for LXA4 is well-characterized, the signaling cascade for LXB4 is still under investigation.
Lipoxin A4 Signaling Pathway
Lipoxin A4 and its stable analogs primarily signal through the G-protein coupled receptor ALX/FPR2.[2] This interaction initiates a cascade of intracellular events that collectively suppress inflammatory responses.
Proposed Lipoxin B4 Signaling Pathway
Lipoxin B4 is known to exert its effects through a distinct receptor that has not yet been identified.[5] Its pro-resolving actions, such as the potent stimulation of phagocytosis, suggest a signaling pathway that ultimately leads to the resolution of inflammation.
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for the comparative evaluation of Lipoxin B4 and its synthetic analogs in a preclinical arthritis model.
References
- 1. Aromatic lipoxin A4 and lipoxin B4 analogues display potent biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Aromatic Lipoxin A4 and Lipoxin B4 Analogues Display Potent Biological Activities - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Lipoxin A4 attenuates zymosan-induced arthritis by modulating endothelin-1 and its effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general synthesis of aromatic and heteroaromatic lipoxin B 4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01076G [pubs.rsc.org]
A Comparative Guide to the Anti-inflammatory Profiles of Lipoxin B4 and its Epimers
For Researchers, Scientists, and Drug Development Professionals
Lipoxins, a class of specialized pro-resolving mediators (SPMs), are endogenous lipid molecules that play a crucial role in the resolution of inflammation. Among them, Lipoxin B4 (LXB4) and its aspirin-triggered epimer, 15-epi-LXB4, have emerged as potent anti-inflammatory agents with therapeutic potential. This guide provides a comparative analysis of their anti-inflammatory profiles, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Introduction to Lipoxin B4 and its Epimers
Lipoxin B4 (LXB4) is a positional isomer of the more extensively studied Lipoxin A4 (LXA4) and is generated during the inflammatory response to promote its timely resolution.[1][2][3] The biosynthesis of LXB4 involves the sequential action of lipoxygenase enzymes in leukocytes.[1][2] Aspirin, through its acetylation of cyclooxygenase-2 (COX-2), triggers the formation of a 15-R epimer of LXB4, known as 15-epi-LXB4 or aspirin-triggered lipoxin (ATL).[2][4] These epimers are often more resistant to metabolic inactivation, suggesting a longer biological half-life and potentially enhanced anti-inflammatory activity compared to their native counterparts.[5] While both LXB4 and 15-epi-LXB4 are recognized for their potent anti-inflammatory actions, they can exhibit distinct activities.[4]
Comparative Anti-inflammatory Activity
Direct quantitative comparisons of the anti-inflammatory potency of LXB4 and 15-epi-LXB4 are not extensively documented in publicly available literature. However, studies on the broader class of lipoxins and their aspirin-triggered epimers consistently indicate that the epimeric forms often exhibit equal or greater potency in various anti-inflammatory assays. For instance, 15-epi-LXA4 has been shown to be equipotent or more potent than LXA4 in inhibiting neutrophil chemotaxis and transmigration.[6] It is plausible that a similar relationship exists for the B4 series.
Table 1: Summary of Anti-inflammatory Effects
| Feature | Lipoxin B4 (LXB4) | 15-epi-Lipoxin B4 (15-epi-LXB4) | References |
| Neutrophil Chemotaxis | Inhibits neutrophil migration. | Potent inhibitor of neutrophil migration; suggested to be more potent than LXB4. | [7][8] |
| Neutrophil Transmigration | Reduces neutrophil transmigration across endothelial and epithelial layers. | Expected to be a potent inhibitor of neutrophil transmigration. | [9] |
| Cytokine Production | Inhibits the production of pro-inflammatory cytokines. | Likely a potent inhibitor of pro-inflammatory cytokine production. | [10] |
| Signaling Pathways | Modulates NF-κB and MAPK pathways. | Likely modulates NF-κB and MAPK pathways. | [11][12] |
| Receptor Interaction | Interacts with specific G-protein coupled receptors (GPCRs), though its primary receptor is not as well-defined as the ALX/FPR2 receptor for LXA4. | Interacts with specific GPCRs, potentially with higher affinity or different downstream signaling than LXB4. | [1][3] |
Signaling Pathways
The anti-inflammatory actions of lipoxins are mediated through the activation of specific G-protein coupled receptors (GPCRs), which in turn modulate downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Activation of these pathways by pro-inflammatory stimuli leads to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Lipoxins, by binding to their receptors, can interfere with these signaling events, leading to a dampening of the inflammatory response.
Caption: General signaling pathway for Lipoxin B4 and its epimer.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of the anti-inflammatory profiles of LXB4 and its epimers.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Caption: Workflow for a typical neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of erythrocytes.
-
Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubation: Neutrophils are pre-incubated with varying concentrations of LXB4, 15-epi-LXB4, or vehicle control for 15-30 minutes at 37°C.
-
Chemotaxis Assay: A Boyden chamber or a multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pores) is used.
-
The lower chamber is filled with a chemoattractant such as leukotriene B4 (LTB4) or N-Formyl-Met-Leu-Phe (fMLP).
-
The pre-incubated neutrophils are added to the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for neutrophil migration.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by:
-
Direct cell counting using a hemocytometer.
-
Measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, using a colorimetric assay.
-
-
Data Analysis: The percentage inhibition of chemotaxis is calculated for each concentration of the test compound relative to the vehicle control. IC50 values (the concentration that causes 50% inhibition) can be determined from the dose-response curve.
Cytokine Production Assay
This assay measures the effect of LXB4 and its epimer on the production of pro-inflammatory cytokines by immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Human or murine macrophages (e.g., RAW 264.7) or isolated PBMCs are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with different concentrations of LXB4, 15-epi-LXB4, or vehicle for 30-60 minutes.
-
Inflammatory Challenge: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The cells are incubated for a specified period (e.g., 4-24 hours) to allow for cytokine synthesis and secretion.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: The inhibition of cytokine production by LXB4 and 15-epi-LXB4 is calculated relative to the stimulated control.
Conclusion
Lipoxin B4 and its aspirin-triggered epimer, 15-epi-LXB4, are potent endogenous regulators of inflammation with significant therapeutic potential. While direct comparative quantitative data is limited, the available evidence suggests that 15-epi-LXB4 may exhibit enhanced anti-inflammatory activity and a longer duration of action compared to LXB4. Their ability to inhibit key inflammatory events such as neutrophil migration and cytokine production underscores their importance in the resolution of inflammation. Further research involving head-to-head comparative studies is warranted to fully elucidate the distinct and overlapping anti-inflammatory profiles of these two important lipid mediators. Such studies will be instrumental in guiding the development of novel lipoxin-based therapeutics for a range of inflammatory diseases.
References
- 1. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]
- 7. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. Lipoxins modulate neutrophil oxidative burst, integrin expression and lymphatic transmigration differentially in human health and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoxin A(4) reduces lipopolysaccharide-induced inflammation in macrophages and intestinal epithelial cells through inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Lipoxin B4 Methyl Ester: A Novel Approach to a Potent Anti-Inflammatory Mediator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel, efficient synthetic route for Lipoxin B4 methyl ester with established methods. We present key performance indicators, detailed experimental protocols, and visualizations of the synthetic strategies and the crucial role of Lipoxin B4 in the resolution of inflammation.
Lipoxin B4 (LXB4) is a member of the specialized pro-resolving mediators (SPMs) family, which are endogenous lipid mediators that actively orchestrate the resolution of inflammation. Unlike traditional anti-inflammatory drugs that block the initial inflammatory response, SPMs promote the return to homeostasis by inhibiting excessive leukocyte infiltration, stimulating the clearance of apoptotic neutrophils, and enhancing tissue repair. Due to its potent anti-inflammatory and pro-resolving properties, LXB4 and its stable analogs are of significant interest for the development of novel therapeutics for a range of inflammatory diseases.
The chemical synthesis of Lipoxin B4 and its analogs has been a long-standing challenge due to the molecule's stereochemical complexity and instability. Early total syntheses were often characterized by long reaction sequences and low overall yields. This guide highlights a recently developed, more efficient synthetic route and compares it to a classic, established method, providing a clear rationale for the adoption of modern synthetic strategies. We also feature a novel approach to a metabolically stabilized analog of this compound.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for an established synthetic route by Nicolaou and coworkers, a novel efficient route by Lee and coworkers, and a novel route to a stabilized analog by Nubbemeyer and coworkers.
| Performance Metric | Established Route (Nicolaou et al.) | Novel Efficient Route (Lee et al.) | Novel Stabilized Analog Route (Nubbemeyer et al.) |
| Target Molecule | Lipoxin B4 | Lipoxin B4 | 6,11-Methylene this compound |
| Overall Yield | Low (not explicitly stated in a single figure) | ~25% | ~15% (longest linear sequence) |
| Number of Steps | Long synthetic route | 10 steps (for one variation) | 13 steps (longest linear sequence) |
| Key Strategies | Sharpless asymmetric epoxidation, Wittig reactions | Stereoselective reduction, asymmetric epoxidation, Sonogashira coupling | Convergent synthesis, Friedel-Crafts acylation, Horner olefination |
| Starting Materials | Simpler, readily available precursors | Commercially available starting materials | Cycloheptatriene (B165957) 1-carboxylate, Heptanoyl chloride |
| Key Advantages | Foundational stereocontrolled synthesis | High efficiency, modularity | Enhanced metabolic stability of the final product |
| Key Disadvantages | Low overall yield, lengthy process | Requires careful control of stereochemistry | Synthesis of a modified, non-natural analog |
Experimental Protocols
Detailed methodologies for key experiments in the compared synthetic routes are provided below.
Established Route: Key Reactions (Based on Nicolaou et al. approach)
The synthesis developed by K.C. Nicolaou and his team was a landmark in establishing the stereochemistry of lipoxins. Key reactions included:
-
Sharpless Asymmetric Epoxidation: This reaction was crucial for installing the chiral hydroxyl groups with high stereocontrol. A typical procedure involves the use of titanium(IV) isopropoxide, a chiral diethyl tartrate (DIPT), and an oxidizing agent like tert-butyl hydroperoxide (TBHP) to convert an allylic alcohol into the corresponding epoxide with high enantioselectivity.
-
Wittig Reaction: The carbon skeleton of Lipoxin B4 was assembled using Wittig olefination reactions. This involved the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the double bond (E or Z) is a critical aspect of this step and is often controlled by the nature of the ylide and the reaction conditions.
Novel Efficient Route: Key Reactions (Lee et al., 2020)[1]
This modern approach significantly improves the efficiency of Lipoxin B4 synthesis.
-
Asymmetric Reduction: The synthesis commences with an asymmetric reduction of an alkynone using (S)-alpine borane (B79455) to generate a propargyl alcohol with high enantiomeric excess (91% yield, 92% e.e.)[1].
-
Sonogashira Coupling: A key carbon-carbon bond-forming reaction is the Sonogashira coupling of a dienyne fragment with a vinyl iodide fragment[1]. This palladium-catalyzed cross-coupling reaction is highly efficient for constructing the conjugated polyene system of Lipoxin B4.
-
Hydrosilylation/Proto-desilylation: The final Z-double bond is installed via a stereoselective hydrosilylation of an internal alkyne, followed by proto-desilylation[1].
Novel Stabilized Analog Route: Key Reactions (Nubbemeyer et al., 2021)[2]
This route focuses on creating a more drug-like molecule by modifying the core structure of Lipoxin B4.
-
Convergent Synthesis: The synthesis is designed in a convergent manner, where two complex fragments of the molecule are synthesized separately and then joined together at a late stage[2]. This approach often improves the overall efficiency of the synthesis.
-
Friedel-Crafts Acylation: An early step involves the acylation of cycloheptatriene 1-carboxylate to construct a key building block[2].
-
Horner-Wadsworth-Emmons Olefination: This reaction is used to couple the two main fragments of the molecule, forming a crucial double bond in the carbon backbone of the 6,11-methylene this compound[2].
Visualizing the Synthetic Pathways and Biological Action
To better understand the logic of the synthetic routes and the biological function of Lipoxin B4, the following diagrams are provided.
Synthetic Workflow: A Generalized Overview
The synthesis of complex molecules like this compound typically follows a structured workflow.
Caption: Generalized workflow for the convergent synthesis of this compound.
Retrosynthetic Analysis of a Novel Efficient Route
The following diagram illustrates the retrosynthetic strategy for the novel efficient synthesis of Lipoxin B4 by Lee et al.
Caption: Retrosynthetic analysis of the novel efficient route to Lipoxin B4.
Lipoxin B4 Signaling Pathway in Inflammation Resolution
Lipoxin B4 exerts its pro-resolving effects through a specific signaling cascade that ultimately dampens the inflammatory response.
Caption: Simplified signaling pathway of Lipoxin B4 in promoting the resolution of inflammation.
Conclusion
The development of novel, efficient synthetic routes to this compound and its stabilized analogs represents a significant advancement in the field of medicinal chemistry and drug discovery. The modern synthetic strategies offer substantial improvements in terms of overall yield and step economy compared to established methods. This not only facilitates the laboratory-scale synthesis for research purposes but also provides a more viable pathway for the potential large-scale production required for therapeutic applications. The continued exploration of innovative synthetic methodologies will be crucial for unlocking the full therapeutic potential of Lipoxin B4 and other specialized pro-resolving mediators in the treatment of inflammatory diseases.
References
A Comparative Analysis of Lipoxin B4 and Lipoxin A4 Signaling Pathways: A Guide for Researchers
An in-depth examination of the distinct and overlapping signaling mechanisms of two key pro-resolving lipid mediators.
Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) are endogenous specialized pro-resolving mediators (SPMs) derived from arachidonic acid that play a pivotal role in the resolution of inflammation.[1] While both are recognized for their potent anti-inflammatory properties, they exhibit distinct signaling pathways and biological activities. This guide provides a comparative analysis of LXA4 and LXB4 signaling, presenting quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers in the fields of pharmacology, immunology, and drug development.
Signaling Pathways: A Tale of Two Receptors
The most significant divergence between LXA4 and LXB4 lies in their receptor usage and the subsequent downstream signaling cascades.
Lipoxin A4 (LXA4): A Well-Defined Pathway via ALX/FPR2
LXA4 primarily exerts its effects by binding to the G-protein coupled receptor (GPCR) known as ALX/FPR2 (Formyl Peptide Receptor 2).[2] This interaction initiates a cascade of intracellular events aimed at dampening inflammatory responses. The binding of LXA4 to ALX/FPR2 leads to the activation of Phospholipase C (PLC), Phospholipase D (PLD), and Phospholipase A2 (PLA2).[2]
These phospholipases, in turn, trigger downstream signaling molecules including Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK1/2), and Calcium/calmodulin-dependent protein kinase (CaMK).[2] A key outcome of this pathway is the modulation of intracellular calcium levels, which influences a range of cellular functions from mucin secretion to the inhibition of neutrophil infiltration at sites of inflammation.[2]
Lipoxin B4 (LXB4): An Enigmatic Pathway with Emerging Roles
In contrast to LXA4, the primary receptor for LXB4 has not yet been definitively identified, though it is known to be distinct from ALX/FPR2.[1] Evidence suggests that LXB4 may also signal through a G-protein coupled receptor.[1] Despite the mystery surrounding its primary receptor, several downstream effects of LXB4 have been characterized.
Both LXA4 and LXB4 have been shown to inhibit glial cell activation and reduce neuroinflammation by modulating the CXCR3 chemokine receptor pathway.[3][4] This novel finding suggests a point of convergence in their signaling cascades, particularly in the context of the central nervous system. Like LXA4, LXB4 can stimulate the release of arachidonic acid in neutrophils.[5] Functionally, LXB4 is a potent anti-inflammatory and pro-resolving mediator, capable of inhibiting neutrophil migration and degranulation of mast cells and eosinophils.[1][6]
Quantitative Comparison of Biological Activities
While both lipoxins exhibit potent anti-inflammatory effects, their potency can vary depending on the biological context and the specific response being measured.
| Biological Activity | Lipoxin A4 (LXA4) | Lipoxin B4 (LXB4) | Reference(s) |
| Inhibition of Neutrophil Chemotaxis (LTB4-induced) | IC50 ≈ 10 nM | 100-fold less potent than LXA4 | [2][7] |
| Stimulation of Arachidonic Acid Release in Neutrophils | Active at nanomolar concentrations | Active at nanomolar concentrations | [5] |
| Stimulation of Intracellular Calcium Mobilization in Neutrophils | Modest increase at 100 nM | Modest increase at 100 nM | [8] |
| Neuroprotection | Neuroprotective | More potent than LXA4 in some models | [9] |
| Inhibition of Glial Cell Activation | Effective | Effective | [3][4] |
| Inhibition of Leukotriene B4 Generation | Inhibits | Inhibits | [10] |
Key Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is fundamental for assessing the inhibitory effects of lipoxins on neutrophil migration towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of the chemoattractant (e.g., Leukotriene B4, LTB4) and serial dilutions of Lipoxin A4 and Lipoxin B4 in the assay buffer.
-
Assay Setup: Add the chemoattractant to the lower wells of a Boyden chamber. In separate tubes, pre-incubate the neutrophil suspension with various concentrations of LXA4, LXB4, or vehicle control for 15-30 minutes at room temperature. Place a microporous membrane (e.g., 3-5 µm pore size) over the lower wells and add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each lipoxin concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the lipoxin that causes 50% inhibition of neutrophil migration.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key second messenger in lipoxin signaling.
Methodology:
-
Cell Loading: Load isolated neutrophils (or other relevant cell types) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Stimulation: Add LXA4, LXB4, or a positive control (e.g., a calcium ionophore like ionomycin) to the cell suspension.
-
Signal Detection: Continuously record the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.
Western Blot for ERK Activation
This technique is used to assess the phosphorylation and therefore activation of key signaling proteins like ERK1/2.
Methodology:
-
Cell Treatment: Treat the cells of interest with LXA4, LXB4, or vehicle control for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the signal using a chemiluminescent substrate and image the membrane.
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Lipoxin A4 and B4 inhibit leukotriene-stimulated interactions of human neutrophils and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxins A4 and B4: comparison of icosanoids having bronchoconstrictor and vasodilator actions but lacking platelet aggregatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Aromatic lipoxin A4 and lipoxin B4 analogues display potent biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromatic Lipoxin B4 Analogues: A Comparative Guide to Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Native Lipoxin B4 (LXB4), a specialized pro-resolving mediator, holds significant therapeutic promise in modulating inflammatory responses. However, its clinical translation is hampered by rapid metabolic inactivation. To overcome this limitation, synthetic aromatic analogues of LXB4 have been developed, offering enhanced stability and potent biological activity. This guide provides a comparative evaluation of these aromatic LXB4 analogues, focusing on their potency in key functional assays, detailing the experimental protocols used for their assessment, and visualizing their proposed signaling pathways.
Potency of Aromatic Lipoxin B4 Analogues: A Comparative Analysis
The potency of aromatic LXB4 analogues is primarily assessed through their ability to stimulate the resolution of inflammation. Key assays include the enhancement of macrophage phagocytosis of apoptotic cells and the reduction of neutrophil infiltration in in vivo models of acute inflammation.
While a broad comparative analysis of multiple aromatic LXB4 analogues is limited in the current literature, significant data is available for a benzo-LXB4 analogue, which has demonstrated remarkable potency.
Table 1: Potency of an Aromatic Benzo-Lipoxin B4 Analogue in a Macrophage Phagocytosis Assay
| Analogue | Assay | Cell Type | Potency (Maximal Effect) | Reference |
| Benzo-Lipoxin B4 Analogue | Phagocytosis of apoptotic polymorphonuclear leukocytes (PMNs) | Macrophages | 10-11 M[1][2][3][4] | O'Sullivan et al., 2007 |
This data highlights the exceptional potency of the benzo-LXB4 analogue, which stimulates a key pro-resolving function at a picomolar concentration. The development of other heteroaromatic LXB4 analogues, including those with pyridine, quinoxaline, and imidazole (B134444) cores, has been reported, though detailed comparative potency data from functional assays are not yet publicly available.[5] It is anticipated that these modifications may further enhance the stability and efficacy of LXB4 mimetics.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used in the evaluation of aromatic Lipoxin B4 analogues.
Macrophage Phagocytosis Assay of Apoptotic Neutrophils
This in vitro assay quantifies the ability of LXB4 analogues to enhance the clearance of apoptotic cells by macrophages, a critical step in the resolution of inflammation.
1. Isolation and Culture of Macrophages:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in multi-well plates and allowed to adhere.
2. Induction of Neutrophil Apoptosis:
-
Neutrophils are isolated from murine bone marrow or human peripheral blood.
-
Apoptosis is induced by incubating the neutrophils in serum-free media for 18-24 hours or by UV irradiation.
-
Apoptosis is confirmed by annexin (B1180172) V/propidium iodide staining and flow cytometry.
3. Phagocytosis Assay:
-
Adherent macrophages are pre-treated with various concentrations of the aromatic LXB4 analogue or vehicle control for 15-30 minutes.
-
Apoptotic neutrophils, fluorescently labeled (e.g., with CFSE or pHrodo), are added to the macrophage cultures at a ratio of approximately 5:1 (neutrophils:macrophages).
-
The co-culture is incubated for 1-2 hours to allow for phagocytosis.
4. Quantification of Phagocytosis:
-
Non-ingested neutrophils are removed by washing.
-
The percentage of macrophages that have engulfed fluorescent neutrophils is quantified by flow cytometry or fluorescence microscopy.
-
The phagocytic index (average number of ingested neutrophils per macrophage) can also be determined.
Zymosan-Induced Peritonitis Model
This in vivo model of acute inflammation is used to assess the ability of LXB4 analogues to reduce neutrophil infiltration into an inflammatory site.
1. Animal Model:
-
Male FVB or C57BL/6 mice (8-10 weeks old) are typically used.
2. Induction of Peritonitis:
-
Zymosan A (a yeast cell wall component) is suspended in sterile saline (e.g., 1 mg/mL).
-
Mice are injected intraperitoneally (i.p.) with a zymosan suspension (e.g., 0.1-1 mg per mouse) to induce a sterile inflammatory response.
3. Treatment with LXB4 Analogue:
-
The aromatic LXB4 analogue or vehicle control is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specified time before or after the zymosan challenge.
4. Assessment of Neutrophil Infiltration:
-
At a predetermined time point after zymosan injection (e.g., 4-24 hours), the mice are euthanized.
-
The peritoneal cavity is lavaged with sterile PBS to collect the inflammatory exudate.
-
The total number of cells in the lavage fluid is determined using a hemocytometer.
-
Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to specifically quantify the number of neutrophils.
5. Data Analysis:
-
The reduction in the number of peritoneal neutrophils in the LXB4 analogue-treated group is compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway for aromatic Lipoxin B4 analogues in macrophages.
Caption: Experimental workflow for the macrophage phagocytosis assay.
Caption: Experimental workflow for the zymosan-induced peritonitis model.
Conclusion
Aromatic Lipoxin B4 analogues represent a promising class of stable, potent pro-resolving agents. The benzo-LXB4 analogue, in particular, has demonstrated exceptional potency in stimulating macrophage phagocytosis, a key process in the resolution of inflammation. While comparative data for other heteroaromatic analogues is still emerging, the established experimental protocols provide a robust framework for their continued evaluation. The elucidation of the specific LXB4 receptor and its downstream signaling pathway remains an active area of research that will undoubtedly accelerate the development of these promising therapeutics for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic lipoxin A4 and lipoxin B4 analogues display potent biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A general synthesis of aromatic and heteroaromatic lipoxin B 4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01076G [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Lipoxin B4 Methyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like Lipoxin B4 methyl ester are paramount to ensuring a secure laboratory environment and regulatory compliance. As this compound is typically supplied in a solution of ethanol (B145695), disposal procedures must account for the flammability of the solvent and the potential hazards of the solute.
Important Note: The following guidelines are based on general best practices for the disposal of flammable and potentially hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this material should be treated as hazardous until a comprehensive toxicological assessment is available. Users must consult the complete SDS provided by their supplier and adhere to all institutional and local regulations regarding hazardous waste disposal.
Safe Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. When handling this compound in its ethanol solution, the following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If a fume hood is not available, a respirator appropriate for organic vapors may be required.
Step-by-Step Disposal Procedure
The primary hazard associated with the disposal of this compound solution is the flammability of the ethanol solvent. Ethanol is classified as a hazardous waste, particularly at concentrations of 24% or higher, and should never be disposed of down the sink.
-
Waste Collection:
-
All waste containing this compound and ethanol must be collected in a designated hazardous waste container.
-
The container should be made of a material compatible with flammable liquids (e.g., glass or specialized plastic) and have a secure, tight-fitting lid to prevent evaporation and spills.
-
The container must be clearly labeled as "Hazardous Waste," and the full chemical names of all components, including "this compound" and "Ethanol," should be listed with their approximate concentrations.
-
-
Waste Segregation:
-
Do not mix the ethanol-based this compound waste with other waste streams, especially acids, bases, or oxidizing agents, to prevent potentially violent chemical reactions.
-
Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet or within a fume hood, away from sources of ignition like heat, sparks, or open flames.
-
-
Spill Management:
-
Small Spills (<1 Liter):
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated and eliminate all ignition sources.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for flammable liquids.
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (>1 Liter):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Only personnel trained in hazardous material spill response should attempt to clean up a large spill.
-
-
-
Final Disposal:
-
Once the hazardous waste container is nearly full (approximately 80% capacity), seal it securely.
-
Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Summary of Handling and Storage Information
For quick reference, the following table summarizes the key handling and storage parameters for this compound as typically supplied.
| Parameter | Information | Source |
| Formulation | A solution in ethanol. | [1][2] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥ 1 year at -80°C | [1] |
| Primary Hazard | Flammable liquid (due to ethanol solvent); solute should be considered hazardous. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
